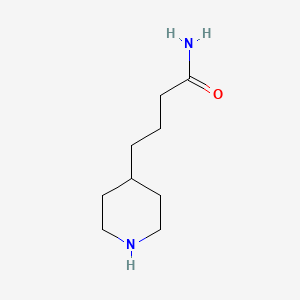

4-(Piperidin-4-yl)butanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-piperidin-4-ylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c10-9(12)3-1-2-8-4-6-11-7-5-8/h8,11H,1-7H2,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZCYUJIGKYWAQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Piperidin 4 Yl Butanamide and Its Analogs

Established Synthetic Routes to 4-(Piperidin-4-yl)butanamide

Conversion from Ester Precursors via Amidation Reactions

A primary and straightforward method for the synthesis of this compound involves the amidation of a corresponding ester precursor, such as ethyl 4-(piperidin-4-yl)butanoate. This reaction is typically achieved by treating the ester with ammonia (B1221849) or an appropriate amine. The process often requires the use of coupling agents to facilitate the formation of the amide bond. For instance, coupling agents like 1-(3-(dimethylamino)propyl)-3-ethylcarbodiimide hydrochloride (EDCI) can be employed to activate the carboxylic acid derived from the ester, which then readily reacts with an amine. nih.gov

Another approach involves the direct conversion of the ester to the amide. This can be accomplished by heating the ester with a high concentration of ammonia or an amine, sometimes in a sealed vessel to maintain pressure. The specific conditions, including temperature, solvent, and the choice of amine, are crucial for optimizing the yield and purity of the final amide product.

Strategies for N-Alkylation and Further Functionalization

The secondary amine of the piperidine (B6355638) ring in this compound offers a key site for further diversification of the molecule through N-alkylation and other functionalization reactions. researchgate.net This allows for the introduction of a wide range of substituents, which can significantly impact the biological activity of the resulting analogs.

N-alkylation is commonly performed by reacting the piperidine nitrogen with an alkyl halide (e.g., bromide or iodide) in the presence of a base. sciencemadness.org The choice of base, such as potassium carbonate or triethylamine, is important to neutralize the hydrogen halide formed during the reaction. sciencemadness.orgsciencemadness.org Phase transfer catalysts can sometimes be employed to facilitate the reaction between the aqueous and organic phases. sciencemadness.org

Reductive amination is another powerful technique for N-alkylation. sciencemadness.org This method involves the reaction of the piperidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) to yield the N-alkylated product. sciencemadness.orgsciencemadness.org This one-pot procedure is often efficient and tolerates a wide variety of functional groups.

Beyond simple alkylation, the piperidine nitrogen can be acylated, sulfonylated, or incorporated into more complex heterocyclic systems, providing access to a broad spectrum of derivatives with tailored properties. researchgate.netnih.gov

Development of Scalable Synthetic Processes for Piperidine-4-yl Derivatives

One example of a scalable process involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using a Raney-Ni catalyst. researchgate.netasianpubs.org This is followed by deprotection of the benzyl (B1604629) group and subsequent salt formation. researchgate.netasianpubs.org This method utilizes readily available starting materials and offers high yields, making it suitable for industrial applications. researchgate.netasianpubs.org Another approach that has been scaled up is the enantioselective reduction of a 2,3-disubstituted indenopyridine, which is a key step in the synthesis of an 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor. mdpi.com

The development of continuous flow processes is also a promising strategy for the scalable synthesis of piperidine derivatives. Flow chemistry can offer improved safety, better heat and mass transfer, and the potential for automation, leading to more efficient and reproducible large-scale production.

Multi-step Organic Synthesis Techniques for Complex Butanamide-Piperidine Hybrid Molecules

The synthesis of more complex molecules that incorporate the this compound scaffold often requires multi-step synthetic sequences. These routes are designed to build molecular complexity in a controlled and predictable manner. For example, the synthesis of potent and selective inhibitors of protein kinase B (Akt) involved the development of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides. acs.org This synthesis required the initial preparation of a functionalized piperidine core, followed by coupling with the pyrrolo[2,3-d]pyrimidine heterocycle and subsequent modifications to the carboxamide side chain. acs.org

Another example is the synthesis of spirooxindole-pyrrolizine-piperidine hybrids, which are created through a chemo-, regio-, and stereoselective 1,3-dipolar cycloaddition reaction. ebi.ac.uk This reaction involves the in situ generation of an azomethine ylide which then reacts with a 1-acryloyl-3,5-bisarylmethylidenepiperidin-4-one. ebi.ac.uk Such multi-component reactions are highly valuable in medicinal chemistry as they allow for the rapid assembly of complex molecular architectures from simpler starting materials.

Chemo- and Stereoselective Synthesis Approaches for Derivatives with Defined Stereochemistry

Many biologically active piperidine derivatives are chiral, and their pharmacological activity often resides in a single enantiomer. Therefore, the development of chemo- and stereoselective synthetic methods is of paramount importance. nih.govacs.org These methods aim to control the three-dimensional arrangement of atoms in the molecule, leading to the desired stereoisomer with high purity.

One powerful strategy is the use of chiral catalysts. For instance, iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts has been used to produce chiral piperidines with high enantioselectivity. mdpi.com Similarly, rhodium-catalyzed C-H functionalization has been employed for the site-selective and stereoselective synthesis of piperidine analogs. nih.govresearchgate.net The choice of catalyst and the protecting group on the piperidine nitrogen can direct the functionalization to specific positions (C2, C3, or C4) with high stereocontrol. nih.govresearchgate.net

Enzymatic reactions also offer excellent stereoselectivity. A chemo-enzymatic approach has been developed for the asymmetric dearomatization of activated pyridines to prepare stereo-defined substituted piperidines. nih.govacs.org This method utilizes an amine oxidase/ene imine reductase cascade to achieve high stereoselectivity. nih.govacs.org

Other stereoselective methods include intramolecular cyclization reactions, such as the aza-Prins cyclization, which can be mediated by Lewis acids to produce 4-halopiperidine derivatives with defined stereochemistry. rasayanjournal.co.in

Incorporation into Diverse Heterocyclic Systems: Examples and Challenges

The this compound moiety can serve as a building block for the construction of more complex, fused heterocyclic systems. This is a common strategy in drug discovery to explore novel chemical space and to develop compounds with unique pharmacological profiles.

For example, the piperidine ring can be fused with other heterocyclic rings to create tricyclic structures. The synthesis of fused tricyclic heterocycle piperazine (B1678402) (or piperidine) derivatives as potential multireceptor atypical antipsychotics has been reported. nih.gov These syntheses often involve multi-step sequences that build the fused ring system onto the pre-existing piperidine core.

Another approach involves the use of cycloaddition reactions. The [3+2] cycloaddition of in situ-generated heteroaromatic N-ylides with electron-deficient olefins has been used to synthesize diverse fused polyheterocyclic compounds. mdpi.com This strategy allows for the creation of complex scaffolds in a single step with high efficiency.

Challenges in the synthesis of these fused systems include controlling the regioselectivity and stereoselectivity of the cyclization reactions. The choice of reaction conditions, catalysts, and substrates is critical to achieving the desired outcome. Furthermore, the synthesis of the starting materials for these complex cyclizations can be challenging in itself.

Butanamide Linkage in Spiro[indene-1,4'-piperidine] (B1354460) Moiety Synthesis

The construction of spiro[indene-1,4'-piperidine] moieties containing a butanamide linkage is a key synthetic challenge. The spirocyclic system, where the piperidine and indene (B144670) rings share a single carbon atom, imparts a unique three-dimensional structure to the molecule.

A general approach to synthesize the spiro[indene-1,4'-piperidine] core involves the deprotection of a protected precursor. prepchem.com For instance, 1'-(t-Butyloxycarbonyl)spiro(indene-1,4'-piperidine) can be treated with hydrochloric acid in ethyl acetate (B1210297) to remove the Boc protecting group, yielding spiro[1H-indene-1,4'-piperidine] hydrochloride. prepchem.com Neutralization with an aqueous base like sodium bicarbonate affords the free base. prepchem.com This spirocyclic amine is a versatile intermediate for further functionalization, including the introduction of the butanamide side chain.

While direct literature on the synthesis of this compound directly attached to a spiro[indene-1,4'-piperidine] was not found, the synthesis of related spiro compounds provides a blueprint. For example, the synthesis of 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones involves the condensation of dilithiated (tert-butoxycarbonyl)aniline with (tert-butoxycarbonyl)piperidinone, followed by deprotection and subsequent alkylation or condensation reactions. nih.gov This highlights a strategy where a protected spiro-piperidine intermediate is first synthesized and then elaborated.

Table 1: Key Intermediates in Spiro[indene-1,4'-piperidine] Synthesis

| Compound Name | CAS Number | Molecular Formula | Use in Synthesis |

| Spiro[indene-1,4'-piperidine] | 33042-66-9 | C13H15N | Core spirocyclic structure sigmaaldrich.comnih.gov |

| 1'-(t-Butyloxycarbonyl)spiro(indene-1,4'-piperidine) | Not Available | C18H23NO2 | Protected intermediate for synthesis prepchem.com |

This table is generated based on available data and may not be exhaustive.

Integration with Thiazole (B1198619) and Pyrrolidine (B122466) Rings

The incorporation of thiazole and pyrrolidine rings into analogs of this compound introduces heterocyclic systems known for their diverse biological activities.

The synthesis of N-[4-(4-Bromophenyl)thiazol-2-yl]-4-(piperidin-1-yl)butanamide demonstrates a method for integrating a thiazole ring. nih.gov This process involves the reaction of N-(4-(4-bromophenyl)thiazol-2-yl)-4-chlorobutanamide with piperidine in refluxing toluene. nih.gov This nucleophilic substitution reaction attaches the piperidine ring to the butanamide side chain, which is already linked to the thiazole moiety. This strategy showcases a convergent synthesis where different fragments are prepared separately and then joined.

In a different approach, a series of 2-(piperidin-4-yl)-thiazole-4-carboxamides were synthesized to explore their potential antitumor activities. tubitak.gov.tr This indicates that the piperidin-4-yl group can be directly attached to the thiazole ring, and the butanamide-like linkage is formed through an amide bond at the 4-position of the thiazole.

The pyrrolidine ring, another important heterocycle, can also be incorporated into such structures. nih.gov While a direct synthesis of a this compound analog containing a pyrrolidine ring was not explicitly detailed in the provided search results, the general principles of amide bond formation and nucleophilic substitution are applicable. For instance, a pre-formed pyrrolidine-containing fragment could be coupled with a suitable piperidine derivative.

Structure Activity Relationship Sar Studies of 4 Piperidin 4 Yl Butanamide Derivatives

Impact of Substitutions on the Piperidine (B6355638) Ring for Biological Efficacy

The piperidine ring is a common structural motif in a vast number of pharmaceuticals and natural alkaloids, largely due to its conformational flexibility and its ability to be readily substituted. wikipedia.orgatamanchemicals.com The biological properties of 4-(piperidin-4-yl)butanamide derivatives are highly contingent on the nature and position of substituents on this heterocyclic ring. researchgate.net

Research into 4-anilidopiperidine analogues, which share a core structure, has shown that modifying the substituent on the piperidine nitrogen is a key strategy for altering biological activity. nih.govnih.gov For instance, replacing the phenethyl group of fentanyl with various aromatic amino acids directly on the piperidine nitrogen was explored to study the effects on μ and δ opioid receptors. nih.gov In other studies, N-substituted piperidin-4-yl-methanamine derivatives were investigated as CXCR4 chemokine receptor antagonists. nih.gov

Substitutions at other positions on the piperidine ring also play a crucial role. In a series of piperidine-substituted sulfonamides, the presence of a methyl group at the 3- or 4-position of the piperidine ring was found to be essential for potent anticancer activity. ajchem-a.com The diverse functional and substitution patterns found in piperidine-based compounds form the basis for the widely accepted concept that their biological effects are intricately linked to the type and location of these substituents. researchgate.net

The following table summarizes findings on how different substitutions on the piperidine ring can influence the biological efficacy of derivative compounds.

| Substitution Position | Substituent Type | Impact on Biological Efficacy | Reference |

| N1 (Nitrogen) | Aromatic amino acids | Modulates binding affinity at opioid receptors. | nih.gov |

| N1 (Nitrogen) | Various substituted methanamines | Explored for CXCR4 receptor antagonism. | nih.gov |

| Position 3 or 4 | Methyl group | Found to be critical for the anticancer activity of certain sulfonamide derivatives. | ajchem-a.com |

| Position 4 | Anilido group | N-phenyl-N-piperidin-4-yl-propionamide moiety is key for selective μ-opioid receptor binding. | nih.gov |

Role of the Butanamide Backbone in Molecular Interactions and Target Binding

The butanamide backbone serves as a crucial linker, and its characteristics, such as length, rigidity, and substitution, significantly influence how a molecule interacts with its biological target. The four-carbon chain of the butanamide moiety is believed to enhance metabolic stability in some derivatives when compared to shorter chains like propanamide. The amide bond within this backbone typically adopts a stable trans configuration due to resonance.

However, the optimal length of this linker is target-dependent. For example, in a series of inhibitors targeting the TGF-βR1 kinase, butanamide analogs with their longer linker showed decreased potency compared to derivatives with shorter chains. mdpi.com This suggests that the butanamide backbone's length must be precisely tailored to fit the geometry of the target's binding site.

Furthermore, substitutions directly on the butanamide chain can also modulate biological activity. In a study of 4-oxo-2-aminylbutanamides, the introduction of bulky substituents at the C2 position of the butanoyl chain was found to reduce the inhibitory activity against acetylcholinesterase (AChE). bg.ac.rs This indicates that the backbone is not merely a passive spacer but an active contributor to the molecule's steric and electronic profile, which is essential for effective target binding.

Influence of Aromatic and Heteroaromatic Moieties on Pharmacological Profiles

Aromatic and heteroaromatic moieties are frequently incorporated into the design of this compound derivatives to enhance binding affinity and modulate pharmacological profiles. These rings can engage in various non-covalent interactions with biological targets, including hydrophobic interactions, π-π stacking, and hydrogen bonding.

The significance of these groups is well-documented in opioid research, where the position of an aromatic ring is a critical determinant of analgesic activity. nih.gov In certain 4-anilidopiperidine analogues, the N-phenyl group is considered a key component of the "message" domain that anchors the ligand to opioid receptors, with the N-phenyl-N-piperidin-4-yl-propionamide structure being crucial for selective binding. nih.gov The importance of π-electron systems was highlighted in a study where replacing a phenyl group with a non-aromatic cyclohexyl group on the amide portion of a butanamide derivative led to a significant decrease in anti-AChE activity. bg.ac.rs

The type of aromatic or heteroaromatic ring can fine-tune the molecule's properties. In the development of inhibitors for TGF-βR1 kinase, replacing a 2-pyridyl moiety with a thiazolyl group was explored to maintain similar binding interactions. mdpi.com SAR studies on inhibitors of MenA from Mycobacterium tuberculosis involved replacing a benzophenone (B1666685) ketone with various linkers, revealing that a hydrogen bond acceptor at this position was important for binding. nih.gov This study also demonstrated how different substitutions (e.g., chloro, bromo) on a phenyl ring could modulate inhibitory potency. nih.gov

| Aromatic/Heteroaromatic Moiety | Position/Role | Observed Pharmacological Influence | Reference |

| Phenyl | On amide nitrogen (anilido) | Crucial for selective μ-opioid receptor binding. | nih.gov |

| Phenyl | On amide portion | π-electron interactions appear essential for AChE inhibition. | bg.ac.rs |

| Thiazolyl | Replacing a pyridyl group | Used to maintain key binding interactions with target kinases. | mdpi.com |

| Substituted Phenyl | Attached to piperidine via linker | Potency against MenA was modulated by chloro and bromo substitutions. | nih.gov |

| Benzophenone | Part of the overall structure | Acted as a key hydrogen bond acceptor for MenA binding. | nih.gov |

Conformational Analysis and its Relevance to Biological Activity

The three-dimensional shape of a molecule, dictated by its conformational preferences, is fundamental to its ability to bind to a biological target. For derivatives of this compound, conformational analysis provides critical insights into the spatial arrangement of key functional groups.

Piperidine Ring Conformation in Derivatives (e.g., Chair Conformation)

The piperidine ring most commonly adopts a low-energy chair conformation, which is similar to cyclohexane. wikipedia.orgatamanchemicals.com In this conformation, substituents can occupy either axial or equatorial positions, with a general preference for bulkier groups to be in the equatorial position to minimize steric hindrance. Crystal structure analyses of various piperidine derivatives, including 2,2-diphenyl-4-(piperidin-1-yl)butanamide and N-[4-(4-Bromophenyl)thiazol-2-yl]-4-(piperidin-1-yl)butanamide, confirm that the piperidine ring consistently adopts a chair conformation. researchgate.netnih.gov

However, the substitution pattern can lead to more complex conformational outcomes. Studies have revealed that while many amino-piperidines adopt a standard chair form, the corresponding amido-piperidines (which are more structurally analogous to butanamide derivatives) can adopt opposite chair forms or even strained twist-boat or boat conformations to alleviate steric interactions, such as 1,3-allylic strain. unc.edu This conformational switching, driven by N-acylation, can dramatically alter the three-dimensional presentation of the substituents, which has profound implications for SAR. unc.edu The hybridization state of atoms attached to the ring can also influence its shape; for example, an sp2-hybridized carbon alpha to the ring nitrogen can distort the ring towards a half-chair conformer. nih.gov

Intramolecular Hydrogen Bonding and Molecular Architecture

While not observed in all derivatives, the potential for such intramolecular interactions is an important consideration in molecular design. researchgate.net These non-covalent bonds can stabilize a specific bioactive conformation, ensuring that the molecule presents the correct pharmacophoric features to its biological target for optimal interaction. mdpi.comsemanticscholar.org

Stereochemical Considerations in Derivatives and their Bioactivity

Stereochemistry is a critical factor in pharmacology, as biological macromolecules like receptors and enzymes are chiral environments. Consequently, the different stereoisomers (enantiomers or diastereomers) of a chiral drug can exhibit vastly different biological activities. nih.govnih.gov

For derivatives of this compound, the introduction of chiral centers on the piperidine ring or its substituents necessitates careful consideration of stereochemical effects. The absolute configuration—whether a chiral center is (R) or (S)—is a crucial determinant of the molecule's three-dimensional structure and its resulting biological function. ontosight.ai Research on piperidine-based antagonists has focused on determining the precise stereochemical requirements for high-affinity binding to their targets. consensus.app

The interplay between stereochemistry and conformation is particularly important. For example, the cis or trans relationship between substituents on the piperidine ring, combined with the nature of the group on the piperidine nitrogen, can dictate which chair or boat conformation the ring adopts. unc.edu This, in turn, controls the spatial orientation of all pharmacophoric elements. Therefore, a unified understanding of SAR must account for the specific stereoisomer, as it dictates the conformational profile and, ultimately, the molecule's ability to engage in productive binding with its target. nih.govnih.gov

Pharmacological and Biological Activities of 4 Piperidin 4 Yl Butanamide Derivatives

Antagonism of Histamine (B1213489) Receptors (e.g., H3 Receptor)

The histamine H3 receptor (H3R) is a presynaptic autoreceptor and heteroreceptor in the central nervous system (CNS) that modulates the release of histamine and other key neurotransmitters like acetylcholine, dopamine (B1211576), and serotonin (B10506). semanticscholar.org As such, antagonists of the H3R are considered promising therapeutic targets for treating various neurological and psychiatric disorders. Several derivatives based on the 4-(piperidin-4-yl)butanamide and related piperidine (B6355638) scaffolds have been identified as potent H3R antagonists.

Research has led to the development of novel H3R ligands through strategies like scaffold-hopping. For instance, a compound designated as d2 , developed through such a strategy, demonstrated affinity for the human H3 receptor (hH3R) in the low micromolar range. Other studies have focused on creating dual-target ligands. A series of 4-oxypiperidine ethers were designed to act as both H3R antagonists and cholinesterase inhibitors. nih.gov Within this series, compounds like ADS031 and ADS003 showed high affinity and potency at the H3 receptor, with Ki values of 12.5 nM and pA₂ values of 8.47, respectively. nih.gov The potency of ADS003 at the H3R was found to be comparable to the reference antagonist, ciproxifan, in in-vivo studies. nih.gov

Furthermore, investigations into piperazine (B1678402) and piperidine derivatives revealed that many potent H3R antagonists also exhibit significant affinity for sigma receptors. ugr.es This dual activity has opened avenues for developing multifunctional ligands. ugr.es A newly developed multiple-active ligand, ST-2300 , derived from the 5-HT2A/2C inverse agonist pimavanserin, was found to have an excellent affinity for the H3R with a Ki value of 14 nM. semanticscholar.org

| Compound | Reported H3R Affinity | Source |

|---|---|---|

| ST-2300 | Ki = 14 nM | semanticscholar.org |

| ADS031 | Ki = 12.5 nM | nih.gov |

| ADS003 | pA₂ = 8.47 | nih.gov |

| Compound d2 | Low micromolar Ki | |

| Compound 5 | Ki = 7.70 nM | ugr.es |

| Compound 11 | Ki = 6.2 nM | ugr.es |

Neuropharmacological Investigations

Derivatives of this compound have shown potential for a variety of neuropharmacological effects, stemming from their ability to interact with multiple components of the central nervous system. clinmedkaz.org

The inhibition of neurotransmitter reuptake is a key mechanism for treating several CNS disorders, including depression and pain. google.com In silico studies using PASS (Prediction of Activity Spectra for Substances) analysis on novel piperidine derivatives have predicted a probable ability to inhibit neurotransmitter uptake, which is considered a promising avenue for the treatment of certain central nervous system diseases. clinmedkaz.orgresearchgate.net This predicted activity is of particular interest for developing treatments for conditions like neurotic and phobic disorders. clinmedkaz.org In line with these predictions, several N-aryl-N-piperidin-4-yl-propionamide derivatives have been specifically designed and patented for their use as monoamine neurotransmitter re-uptake inhibitors. google.comwipo.int

Beyond histamine receptors, piperidine derivatives interact with a range of other crucial neurotransmitter receptors and transporters. A study of H3R ligands found that several compounds also bind with high affinity to sigma-1 (σ1) and sigma-2 (σ2) receptors. ugr.es The σ1 receptor, in particular, is known to modulate various neurotransmitter systems, including the dopaminergic and cholinergic systems. ugr.es For example, Compound 11 from this study showed high affinity for both the H3R (Ki = 6.2 nM) and the σ1 receptor (Ki = 12.1 nM). ugr.es

Another derivative, 4-phenyl-1-(4-phenylbutyl)piperidine (PPBP) , a sigma receptor agonist, has been shown to provide neuroprotection in models of neonatal hypoxia-ischemia. nih.gov Its protective mechanism involves modulating the coupling of neuronal nitric oxide synthase (nNOS) to postsynaptic density-95 (PSD-95) and reducing the association of nNOS with the NMDA receptor NR2 subunit. nih.gov Additionally, some piperazine derivatives have been tested for their effects on dopamine and serotonin release in the rat prefrontal cortex, demonstrating the complex interplay these compounds can have with monoaminergic systems. nih.gov

| Compound | hH3R Ki (nM) | σ1R Ki (nM) | σ2R Ki (nM) | Source |

|---|---|---|---|---|

| Compound 5 | 7.70 | 3.64 | 152 | ugr.es |

| Compound 11 | 6.2 | 12.1 | 206 | ugr.es |

| Compound 12 | 14.0 | 21.5 | 416 | ugr.es |

Computational prediction tools have highlighted the potential of piperidine derivatives in the context of neurodegenerative diseases. clinmedkaz.orgresearchgate.net PASS analysis of newly synthesized piperidine compounds predicted anti-Parkinsonian and anti-dyskinetic activities. clinmedkaz.orgresearchgate.net This suggests a possible future application for these compounds in managing neurodegenerative processes and movement disorders. clinmedkaz.org Drugs used to treat movement disorders, known as anti-dyskinesia agents, often act on central dopaminergic or cholinergic systems, aligning with the observed and predicted targets of many piperidine derivatives. drugbank.com

Anti-infective and Antimicrobial Potentials

The piperidine scaffold is also a promising framework for the development of anti-infective agents. Derivatives have been screened for a range of antimicrobial activities, including antibacterial and antifungal effects. biomedpharmajournal.org

Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the discovery of new drugs. semanticscholar.org A series of 68 piperidine derivatives were synthesized and evaluated for their activity against M. tuberculosis and their ability to inhibit MenA, a key enzyme in the menaquinone biosynthesis pathway of the bacterium. nih.gov The antimycobacterial activity was assessed against the M. tuberculosis strain mc² 6230, and the 50% growth inhibition concentration (GIC₅₀) was determined for each compound. nih.gov

This structure-activity relationship (SAR) study identified several compounds with notable potency. For example, compounds with specific substitutions on the piperidine ring demonstrated significant growth inhibition. nih.gov The study highlighted that certain derivatives were bactericidal against M. tuberculosis at concentrations of 50 to 100 µM and showed synergistic effects when combined with other antitubercular agents. nih.gov

| Compound | Description/Substituent | GIC₅₀ (µM) | Source |

|---|---|---|---|

| 2 | 4-fluorobenzyl derivative | 6.3 | nih.gov |

| 11 | 4-cyanobenzyl derivative | >25 | nih.gov |

| 12 | 4-(trifluoromethyl)benzyl derivative | >25 | nih.gov |

| 26 | N-oxide of compound 2 | >200 | nih.gov |

| 27 | N-oxide of compound 11 | >200 | nih.gov |

| GIC₅₀ is the concentration that inhibits 50% of M. tuberculosis growth. nih.gov |

Broad-Spectrum Antibacterial Activity

Derivatives of this compound have been investigated for their potential as antibacterial agents. Studies have shown that these compounds can exhibit activity against both Gram-positive and Gram-negative bacteria.

One area of research has focused on N-substituted acetamide (B32628) derivatives of piperidine-bearing 1,3,4-oxadiazole (B1194373). tjpr.orgresearchgate.net In these studies, various derivatives were synthesized and tested against a panel of bacterial strains. For instance, compounds were evaluated against Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa (Gram-negative), and Staphylococcus aureus, Bacillus subtilis (Gram-positive). tjpr.org The antibacterial activity was determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. tjpr.org

The results indicated that many of the synthesized compounds were moderate to potent inhibitors of bacterial growth, with some showing more pronounced activity against Gram-negative strains. tjpr.org Notably, one derivative, 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(2-methylphenyl)-2-acetamoyl]thio]}-1,3,4-oxadiazole, demonstrated significant activity against all tested strains except for S. aureus. tjpr.org This suggests that the nature of the substituent on the acetamide nitrogen plays a crucial role in the antibacterial potency.

Another study explored a series of 2-piperidin-4-yl-benzimidazoles, which demonstrated broad-spectrum antibacterial activity with low micromolar MIC values against clinically important bacteria, including enterococci. nih.gov These findings highlight the potential of the piperidine scaffold in developing new classes of antibacterial agents. nih.gov

Table 1: Antibacterial Activity of Selected Piperidine Derivatives

| Compound | Target Bacteria | Activity (MIC in µM) | Reference |

| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(2-methylphenyl)-2-acetamoyl]thio]}-1,3,4-oxadiazole | S. typhi | 10.63 ± 0.97 | tjpr.org |

| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(2-methylphenyl)-2-acetamoyl]thio]}-1,3,4-oxadiazole | E. coli | 10.31 ± 1.00 | tjpr.org |

| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(2-methylphenyl)-2-acetamoyl]thio]}-1,3,4-oxadiazole | P. aeruginosa | 10.45 ± 0.94 | tjpr.org |

| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(2-methylphenyl)-2-acetamoyl]thio]}-1,3,4-oxadiazole | B. subtilis | 11.77 ± 5.00 | tjpr.org |

This table is for illustrative purposes and includes data from referenced studies.

Antifungal Properties

In addition to antibacterial effects, piperidine derivatives have been evaluated for their antifungal activity. The structural modifications that confer antibacterial properties can sometimes also lead to antifungal effects.

Research on N-substituted acetamide derivatives of piperidine has also included screening for antifungal activity against various fungal strains. japsonline.com For example, a series of N-[4-(2-piperidine-1-yl-ethoxy) phenyl]-acetamides were tested against fungi such as Fusarium oxysporum, Aspergillus flavus, Colletotrichum capsici, and Candida krusei. japsonline.com The results showed that some of the synthesized compounds possessed enhanced antifungal activity compared to the parent piperidine molecule. japsonline.com

Similarly, a study on piperidin-4-one derivatives and their thiosemicarbazone counterparts revealed significant antifungal activity. biomedpharmajournal.org While some of the piperidin-4-one derivatives themselves showed no antifungal effect, their thiosemicarbazone derivatives exhibited notable activity against fungi like Microsporum gypseum, Microsporum canis, Trichophyton mentagrophytes, Trichophyton rubrum, and Candida albicans. biomedpharmajournal.org This indicates that the addition of a thiosemicarbazone moiety can significantly enhance the antifungal potential of the piperidine core. biomedpharmajournal.org

More recent research has focused on piperidine-4-carbohydrazide (B1297472) derivatives bearing a quinazolinyl moiety, which have shown promising fungicidal activities against agriculturally important fungi like Rhizoctonia solani and Verticillium dahliae. nih.gov

Table 2: Antifungal Activity of Selected Piperidine Derivatives

| Compound Class | Target Fungi | Activity | Reference |

| N-[4-(2-piperidine-1-yl-ethoxy) phenyl]-acetamides | F. oxysporum, A. flavus, C. capsici, C. krusei | Enhanced activity compared to piperidine | japsonline.com |

| Thiosemicarbazone derivatives of piperidin-4-one | M. gypseum, M. canis, T. mentagrophytes, T. rubrum, C. albicans | Significant antifungal activity | biomedpharmajournal.org |

| Piperidine-4-carbohydrazide derivatives with quinazolinyl moiety | R. solani, V. dahliae | Good to excellent inhibition | nih.gov |

This table is for illustrative purposes and includes data from referenced studies.

Antineoplastic and Anticancer Research

The piperidine scaffold has been a foundation for the development of novel agents with potential applications in cancer therapy.

Studies on Cell Cycle Inhibition (e.g., in HepG2 cells)

One of the key strategies in cancer treatment is to induce cell cycle arrest in cancer cells, thereby preventing their proliferation. Derivatives of this compound have been investigated for this purpose.

A study focusing on novel N-(piperidine-4-yl)benzamide derivatives demonstrated their potent antitumor activity against human hepatoma (HepG2) cells. nih.gov One particular compound, designated as compound 47, exhibited a very low IC50 value of 0.25 μM, indicating high potency. nih.gov Further investigation through Western blot analysis revealed that this compound inhibited the expression of cyclin B1 and phosphorylated retinoblastoma protein (p-Rb), while increasing the levels of p21, p53, Rb, and phospho-adenosine monophosphate-activated protein kinase (p-AMPK). nih.gov Flow cytometry analysis confirmed that the compound induced cell cycle arrest. nih.gov The study concluded that this derivative has potential for treating hepatocellular carcinoma by inducing cell cycle arrest through a p53/p21-dependent pathway. nih.gov

Other studies have also shown that piperidine derivatives can induce cell cycle arrest in different cancer cell lines. For instance, certain 4-(3-(piperidin-4-yl)propyl)piperidine derivatives were found to inhibit the growth of human leukemia cells by inducing apoptosis and affecting the cell cycle. nih.gov

Predicted Antineoplastic Effects

In silico methods, which use computer simulations to predict biological activity, have also been employed to assess the potential of piperidine derivatives as anticancer agents. clinmedkaz.org These predictive studies analyze the chemical structure of new compounds to identify potential molecular targets and pharmacological effects. clinmedkaz.org

Such computational analyses have suggested that new modified piperidine derivatives are likely to interact with various enzymes, receptors, and ion channels that are relevant to cancer biology. clinmedkaz.org These predictions point towards a broad range of potential biological activities, including antineoplastic effects. clinmedkaz.org While these are predictions and require experimental validation, they provide a valuable starting point for guiding further preclinical research into the anticancer properties of these compounds. clinmedkaz.org

Enzyme Inhibition and Receptor Modulation Studies

The biological activities of this compound derivatives often stem from their ability to inhibit specific enzymes or modulate the function of cellular receptors.

Inhibition of 2-Trans-enoyl-acyl Carrier Protein Reductase (InhA) in Mycobacterial Systems

InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) system of Mycobacterium tuberculosis, the bacterium that causes tuberculosis. This enzyme is essential for the synthesis of mycolic acids, which are key components of the mycobacterial cell wall. frontiersin.org Inhibition of InhA is a validated strategy for developing new anti-tuberculosis drugs. frontiersin.org

Several studies have explored the potential of piperidine-containing compounds as InhA inhibitors. Fragment-based drug discovery approaches have been used to identify small molecular fragments that can bind to InhA and serve as starting points for developing more potent inhibitors. nih.gov While the direct inhibition of InhA by this compound itself is not extensively documented in the provided context, the broader class of piperidine derivatives has been a focus of such research. For example, pyrrolidine (B122466) carboxamides have been reported as InhA inhibitors. nih.gov

More recent research has identified quinoline-triazole hybrids as potential InhA inhibitors, with some compounds showing significant activity against M. tuberculosis. frontiersin.org Molecular docking and dynamic simulations have been used to understand the interactions between these compounds and the InhA enzyme, confirming the stability of the formed complexes. frontiersin.org These findings suggest that the piperidine scaffold, when appropriately functionalized, can be incorporated into molecules designed to target InhA.

Potential as Protease and Kinase Inhibitors

Computational and laboratory studies suggest that piperidine derivatives possess the potential to act on various enzymes, including proteases and kinases. clinmedkaz.org The structural framework of piperidine is utilized in designing inhibitors for critical enzymes like the p38 mitogen-activated protein (MAP) kinase. For instance, imidazole (B134444) derivatives containing a piperidinyl group have been explored as inhibitors of the p38α MAP kinase, which bind to the ATP binding site of the enzyme. brieflands.com

Furthermore, the piperidine scaffold has been integral in the development of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. nih.gov A series of piperidin-4-yl-aminopyrimidine derivatives demonstrated significant activity against wild-type HIV-1, with some compounds showing lower IC50 values than the established drug nevirapine. nih.gov This highlights the potential of the piperidine moiety to serve as a basis for developing effective enzyme inhibitors. clinmedkaz.orgnih.gov The broad applicability of this chemical group extends to the design of inhibitors for various other enzymes, including viral proteases and hydrolases. clinmedkaz.org

Modulation of Secretory Glutaminyl Cyclase

Human glutaminyl cyclase (QC) has emerged as a significant therapeutic target, particularly for Alzheimer's disease, due to its role in the post-translational modification of amyloid-beta (Aβ) peptides. nih.govfrontiersin.org QC catalyzes the conversion of N-terminal glutamate (B1630785) residues into a pyroglutamate (B8496135) (pGlu) form, leading to the creation of pGlu-Aβ, a highly toxic and aggregation-prone species found in the brains of Alzheimer's patients. nih.govsnu.ac.krdergipark.org.tr Inhibiting QC is therefore a promising strategy to reduce the formation of these pathogenic Aβ variants. nih.govnih.gov

The piperidine-4-carboxamide structure has been identified as a novel and effective scaffold for designing inhibitors of secretory glutaminyl cyclase (sQC). clinmedkaz.orgdergipark.org.tr Through pharmacophore-based screening, derivatives with this core structure have been developed, showing a unique binding pattern within the active site of the QC enzyme. dergipark.org.tr The development of such inhibitors, like PQ912, which has shown favorable safety and efficacy evidence in early clinical trials for Alzheimer's, underscores the therapeutic potential of targeting this enzyme. frontiersin.org

VDAC Oligomerization Inhibition and its Molecular Implications

The voltage-dependent anion channel 1 (VDAC1), located in the outer mitochondrial membrane, is a key regulator of cell survival and apoptosis (programmed cell death). nih.gov The oligomerization, or self-assembly, of VDAC1 is a critical step in mitochondrion-mediated apoptosis, as it forms a pathway for the release of cell-death-inducing proteins. nih.gov Consequently, inhibiting VDAC1 oligomerization presents a therapeutic strategy for diseases associated with excessive apoptosis, such as neurodegenerative disorders. nih.govgoogle.com

A novel class of piperidine-based compounds has been developed that directly interacts with VDAC1 and inhibits its oligomerization. nih.govgoogle.com Research involving high-throughput screening led to the identification of potent derivatives, notably VBIT-3 and VBIT-4. nih.gov These compounds were shown to prevent VDAC1 oligomerization induced by various stimuli and in different cell lines. nih.gov This inhibition of oligomerization protected against apoptosis-associated mitochondrial dysfunction, including the restoration of mitochondrial membrane potential and a decrease in the production of reactive oxygen species. nih.gov

However, recent studies have introduced a more complex view of the mechanism of some of these inhibitors. It has been suggested that VBIT-4 may exert its effects by partitioning into and disrupting the lipid bilayer of the membrane, an action that is not specific to VDAC1. sciety.org This finding suggests that the observed cytotoxicity at certain concentrations could be due to general membrane destabilization rather than targeted inhibition of VDAC1 oligomerization, highlighting the need for careful interpretation of results from its use. sciety.org

Table 1: VDAC1 Oligomerization Inhibitors Based on a Piperidine Scaffold

| Compound | Development Stage | Reported Primary Action | Reference |

| AKOS-022 | Lead Compound for Derivatives | Inhibition of VDAC1 oligomerization | nih.gov |

| VBIT-3 | Synthesized Derivative | Inhibition of VDAC1 oligomerization and apoptosis | nih.govgoogle.com |

| VBIT-4 | Synthesized Derivative | Inhibition of VDAC1 oligomerization and apoptosis | nih.govgoogle.com |

Other Predicted Biological Activities

In silico and preclinical studies have predicted other potential therapeutic applications for piperidine derivatives based on their interactions with key physiological targets. clinmedkaz.org

The piperidine ring is a structural component of well-known local anesthetics such as bupivacaine (B1668057) and ropivacaine. clinmedkaz.orgscielo.br This has prompted research into new piperidine derivatives for similar applications. fabad.org.tr The mechanism of local anesthetics often involves the blockade of voltage-gated sodium channels. clinmedkaz.org Computational predictions for novel piperidine derivatives indicate a high probability of local anesthetic effects. clinmedkaz.orgclinmedkaz.org

Experimental studies in animal models have supported these predictions. In a study using the Bulbring and Wajda model of infiltration anesthesia, a piperidine derivative, LAS-251, demonstrated greater activity than reference drugs like procaine (B135) and lidocaine (B1675312) in terms of anesthesia index and duration. fabad.org.tr Another study on fluorinated ethynylpiperidine derivatives found that a compound labeled LAS-286 exhibited a more pronounced and prolonged local anesthetic effect at a 0.5% concentration compared to reference drugs. scielo.br

Table 2: Local Anesthetic Activity of Selected Piperidine Derivatives

| Compound | Anesthesia Index (max 36) | Duration of Full Anesthesia (min) | Total Duration of Action (min) | Reference |

| LAS-251 | ~33 | ~70 | ~140 | fabad.org.tr |

| LAS-286 | ~34 | ~75 | ~150 | scielo.br |

| Lidocaine (2%) | ~28 | ~45 | ~90 | fabad.org.tr |

| Procaine (0.5%) | ~20 | ~20 | ~40 | fabad.org.tr |

Note: Data are approximated from graphical representations in the source material.

Cardiac arrhythmias result from disturbances in the heart's electrical activity. unideb.hu The ability of piperidine derivatives to interact with ion channels also suggests their potential use as antiarrhythmic agents. clinmedkaz.orgclinmedkaz.org Class IV antiarrhythmics, for example, function by blocking calcium channels. unideb.hu

The antiarrhythmic potential of new piperidine derivatives has been tested using an aconitine-induced arrhythmia model in rats. In these experiments, a novel fluorinated ethynylpiperidine derivative, LAS-294, showed a particularly strong antiarrhythmic effect. scielo.br At a low dose of 0.1 mg/kg, LAS-294 prevented the development of arrhythmia in 90% of the animals tested, maintaining stable rhythm throughout the experiment without lethal outcomes. scielo.br Molecular docking studies further supported these findings, indicating a high binding affinity of these piperidine compounds for Nav1.5 sodium channels, a key target in arrhythmia treatment. scielo.br

Molecular Interactions and Target Engagement of 4 Piperidin 4 Yl Butanamide Derivatives

Elucidation of Specific Receptor Binding Mechanisms

Derivatives of 4-(Piperidin-4-yl)butanamide have been the subject of research to understand their interactions with various biological macromolecules, which can influence a range of biological pathways. smolecule.com The core structure, featuring a piperidine (B6355638) ring, allows for diverse chemical modifications, leading to compounds with the potential to bind to specific receptors and modulate their activity. smolecule.comclinmedkaz.org

For instance, certain 4-anilidopiperidine analogues, which share structural similarities with this compound derivatives, have been synthesized and evaluated for their binding affinities at μ and δ opioid receptors. nih.gov These studies revealed that the analogues exhibited a wide range of binding affinities, from 47 nM to 76 μM, and showed selectivity for the μ opioid receptor over the δ opioid receptor by up to 17-fold. nih.gov The N-phenyl-N-piperidin-4-yl-propionamide moiety is thought to be crucial for this selective binding to the μ opioid receptor. nih.gov

In the context of adenosine (B11128) receptors, novel quinazoline (B50416) derivatives incorporating a piperidine moiety have been designed as antagonists for the A2A adenosine receptor (A2AR). mdpi.com One such derivative demonstrated a high affinity for the human A2AR with a Ki value of 5 nM. mdpi.com The introduction of aminopentylpiperidine and 4-[(piperidin-1-yl)methyl]aniline substituents helped maintain high binding affinities while improving solubility. mdpi.com

Furthermore, computational methods have been employed to predict the potential targets of new piperidine derivatives. clinmedkaz.orgclinmedkaz.org These in silico studies suggest that such compounds can interact with a variety of receptors, enzymes, transport systems, and ion channels, indicating a broad spectrum of potential biological activities. clinmedkaz.orgclinmedkaz.org

| Derivative Class | Target Receptor(s) | Key Findings |

| 4-Anilidopiperidine Analogues | μ and δ Opioid Receptors | Showed selective binding affinity for the μ opioid receptor. nih.gov |

| Quinazoline-Piperidine Hybrids | A2A Adenosine Receptor | Act as potent antagonists with high binding affinity. mdpi.com |

| General Piperidine Derivatives | Various Receptors | Predicted to interact with a wide range of biological targets. clinmedkaz.orgclinmedkaz.org |

Characterization of Enzyme-Inhibitor Complexes

Derivatives of this compound have been investigated as inhibitors of various enzymes, with studies focusing on understanding the interactions within the enzyme-inhibitor complex.

One area of focus has been the inhibition of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose homeostasis. semanticscholar.org The design of novel DPP-IV inhibitors has involved replacing the piperazine (B1678402) ring of a known potent inhibitor with piperidine and pyrrolidine (B122466) heterocyclic systems. oatext.com A 4-benzylpiperidine (B145979) derivative, for example, exhibited an IC₅₀ value of 1.6 ± 0.04 µM. oatext.com Molecular docking studies of these inhibitors with the DPP-IV active site help to correlate binding parameters with their observed in vitro inhibitory activities. oatext.com These studies have highlighted the importance of specific interactions, such as those with the S2 pocket of the enzyme, which preferentially binds large hydrophobic and aromatic side chains. semanticscholar.org

Another significant target is the phosphoinositide 3-kinase (PI3K) family, particularly the δ isoform (PI3Kδ), which plays a key role in cellular processes like cell growth and survival. rhhz.net Novel 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives have been synthesized and shown to be potent inhibitors of PI3Kδ. rhhz.net Two compounds from this series displayed IC₅₀ values of 0.286 μmol/L and 0.452 μmol/L against PI3Kδ. rhhz.net This suggests that the bicyclic isoxazolopyrimidine scaffold containing a piperidine moiety can effectively interact with the enzyme's active site. rhhz.net

Furthermore, some piperidine derivatives have been explored as tyrosinase inhibitors. mdpi.com For instance, a series of 2-aminothiazole-oxadiazole hybrids incorporating a butanamide moiety demonstrated potent tyrosinase inhibitory activity, with IC₅₀ values in the micromolar to nanomolar range. mdpi.com Kinetic analysis of one of the most effective inhibitors from a different series revealed it to be a non-competitive inhibitor of tyrosinase. mdpi.com

| Derivative Class | Target Enzyme | Inhibitory Activity (IC₅₀) |

| 4-Benzylpiperidine derivative | Dipeptidyl Peptidase-IV (DPP-IV) | 1.6 ± 0.04 µM oatext.com |

| 3-(Piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives | PI3Kδ | 0.286 μmol/L and 0.452 μmol/L rhhz.net |

| 2-Aminothiazole-oxadiazole-butanamide hybrids | Tyrosinase | 0.031–1.61 μM mdpi.com |

Analysis of Cellular Signaling Pathway Modulation

Derivatives of this compound have been shown to modulate various cellular signaling pathways, leading to a range of biological effects, including potential anticancer properties. nih.gov

One key pathway influenced by these compounds is the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. rhhz.netfrontiersin.org Novel 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives have been identified as potent inhibitors of PI3Kδ, a central component of this pathway. rhhz.net By inhibiting PI3Kδ, these compounds can disrupt downstream signaling, leading to anti-proliferative effects in cancer cells. rhhz.net

The p53 signaling pathway is another important target. A study on novel N-(piperidine-4-yl)benzamide derivatives revealed that one compound, in particular, exhibited potent antitumor activity against HepG2 cells by inducing cell cycle arrest through a p53/p21-dependent pathway. nih.gov Western blot analysis showed that this compound increased the expression of p53 and p21, which are key regulators of the cell cycle. nih.gov

Furthermore, piperidine derivatives have been shown to induce apoptosis in cancer cells by modulating various biological pathways associated with cell survival and death. Some natural products containing piperidine-like structures have been found to inhibit cancer cell growth by affecting pathways like the NF-κB and STAT pathways. frontiersin.org

The modulation of G-protein coupled receptor (GPCR) signaling is another area of investigation. google.com For example, quinazoline derivatives with piperidine substitutions have been developed as antagonists of the A2A adenosine receptor, which, upon activation, increases intracellular cAMP levels and activates protein kinase A (PKA). mdpi.com By blocking this receptor, these compounds can modulate downstream signaling events. mdpi.com

| Derivative Class | Signaling Pathway Modulated | Cellular Effect |

| 3-(Piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives | PI3K/Akt/mTOR | Inhibition of cell proliferation rhhz.net |

| N-(piperidine-4-yl)benzamide derivatives | p53/p21-dependent pathway | Induction of cell cycle arrest nih.gov |

| Quinazoline-piperidine hybrids | A2A Adenosine Receptor (GPCR) | Antagonism of cAMP signaling mdpi.com |

| General Piperidine derivatives | Apoptosis-related pathways | Induction of programmed cell death |

Hydrogen Bonding Networks in Protein-Ligand Interactions

Hydrogen bonds are fundamental to the interaction between ligands, such as this compound derivatives, and their protein targets. nih.gov These interactions play a significant role in the stability and specificity of the protein-ligand complex. nih.gov

The butanamide moiety of the core structure contains both hydrogen bond donor (the N-H group) and acceptor (the C=O group) sites, which can form crucial hydrogen bonds with amino acid residues in the active site of a protein. Similarly, the piperidine ring, especially when substituted with hydroxyl or hydroxymethyl groups, can participate in hydrogen bonding. ontosight.ai

Computational methods, such as Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) studies, can be used to investigate and visualize these hydrogen bonding interactions. researchgate.net MEP analysis, for instance, helps identify the regions of a molecule that are rich or poor in electrons, indicating potential sites for electrophilic and nucleophilic attacks, as well as hydrogen bonding. researchgate.net

A systematic analysis of protein-ligand interactions in the Protein Data Bank (PDB) has shown that hydrogen bonds are the second most frequent type of interaction observed. nih.gov N–H···O interactions are particularly common. nih.gov The study also highlights that the strength and nature of these hydrogen bonds can significantly influence the binding affinity of a ligand. nih.gov The principle of hydrogen bond pairing suggests that interactions are enhanced when both the donor and acceptor have significantly different hydrogen bonding capabilities than water. nih.gov

Allosteric Modulation in Receptor Systems

Allosteric modulation represents a sophisticated mechanism of receptor regulation where a modulator binds to a site on the receptor that is distinct from the primary (orthosteric) binding site. frontiersin.org This binding event induces a conformational change in the receptor, which in turn alters the binding affinity and/or efficacy of the endogenous ligand or other orthosteric drugs. frontiersin.orgresearchgate.net Derivatives of this compound have been investigated as potential allosteric modulators for various receptor systems.

One notable example is the cannabinoid CB1 receptor. researchgate.net Certain small molecules with structural similarities to this compound derivatives have been identified as allosteric modulators of the CB1 receptor. researchgate.net For instance, Org27569, a known allosteric modulator, has been shown to bind to an extrahelical site on the CB1 receptor. researchgate.net The carboxamide function and the piperidin-1-yl group are considered important for the allosteric modulation of agonist binding. nih.gov Positive allosteric modulators (PAMs) of the CB1 receptor can enhance the binding of orthosteric agonists, while negative allosteric modulators (NAMs) decrease it. nih.gov

The concept of allosteric modulation is not limited to cannabinoid receptors. It is a promising approach for targeting G protein-coupled receptors (GPCRs) in general, including metabotropic glutamate (B1630785) receptors (mGluRs) and serotonin (B10506) receptors. nih.govmdpi.com For instance, allosteric modulators have been developed for mGluRs to treat neurological disorders like Parkinson's disease. nih.gov Similarly, allosteric modulators for serotonin receptors are being explored for their therapeutic potential. mdpi.com

The key advantage of allosteric modulators is their potential for greater specificity and a more nuanced regulation of receptor activity compared to traditional orthosteric ligands. nih.gov They can fine-tune the physiological response to the endogenous ligand, offering a potentially safer and more effective therapeutic strategy. frontiersin.org

| Compound/Derivative Class | Receptor System | Type of Modulation |

| Org27569 and related compounds | Cannabinoid CB1 Receptor | Positive and Negative Allosteric Modulation researchgate.netnih.gov |

| Various small molecules | Metabotropic Glutamate Receptors (mGluRs) | Positive Allosteric Modulation nih.gov |

| Various small molecules | Serotonin Receptors | Positive Allosteric Modulation mdpi.com |

Computational and in Silico Methodologies in Research on 4 Piperidin 4 Yl Butanamide and Its Derivatives

SwissTargetPrediction for Identification of Protein Targets

SwissTargetPrediction is a web-based tool that facilitates the identification of the most probable protein targets of a small molecule. researchgate.netnih.gov This is achieved by combining 2D and 3D similarity measures to compare the query molecule with a large collection of known active ligands. researchgate.netnih.gov The underlying principle is that similar molecules are likely to bind to similar protein targets. nih.govsemanticscholar.org

In the investigation of new piperidine (B6355638) derivatives, SwissTargetPrediction has been employed to identify their most likely protein targets. clinmedkaz.orgclinmedkaz.org The analysis of three new piperidine derivatives revealed a multitude of potential targets, encompassing various enzymes, receptors, ion channels, and transport systems. clinmedkaz.org The predicted targets for these derivatives often correlate with existing research data on other compounds within the piperidine class. clinmedkaz.org For instance, piperidine derivatives have been shown to affect kinases, viral proteases, and hydrolases, leading to a wide array of biological activities. clinmedkaz.org

The SwissTargetPrediction tool is continuously updated with new bioactivity data, enhancing its predictive power. nih.gov The 2019 version, for example, expanded its library to over 370,000 active compounds and more than 3,000 macromolecular targets. nih.gov This allows for a more comprehensive and accurate prediction of potential targets for novel compounds like derivatives of 4-(Piperidin-4-yl)butanamide. The ability to map predictions across different species further enhances its utility in drug discovery. researchgate.net

Molecular Docking Simulations for Putative Target Identification and Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov It is widely used to predict the binding mode and affinity of a small molecule (ligand) to the binding site of a protein (receptor). nih.gov This information is crucial for identifying putative targets and understanding the structure-activity relationship (SAR). smolecule.com

In the context of this compound and its derivatives, molecular docking studies have been instrumental in identifying potential protein targets and estimating their binding affinities. For instance, docking studies on piperidine derivatives have been used to investigate their interactions with various receptors, such as opioid receptors and the enoyl-acyl carrier protein (EACP) reductase enzyme in Mycobacterium tuberculosis. smolecule.comnih.gov

The process typically involves generating a 3D model of the target protein, often through homology modeling if the crystal structure is unavailable. nih.gov A series of ligand conformations are then "docked" into the putative binding site of the protein. nih.gov The resulting poses are scored based on their binding energy, with lower energy values indicating a more favorable interaction. nih.gov For example, a study on 13 ligands targeting BACE-1 and γ-secretase, enzymes implicated in Alzheimer's disease, found docking energies ranging from -7.0 to -10.1 kcal/mol. nih.gov

The insights gained from molecular docking can guide the design of more potent and selective inhibitors. By visualizing the interactions between the ligand and the protein's active site, researchers can identify key residues involved in binding and propose modifications to the ligand structure to enhance these interactions. nih.gov For example, docking studies on piperidin-4-imine derivatives helped to predict their interactions with EACP reductase, leading to the identification of potent antitubercular agents. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Optimized Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are used to predict the activity of new, untested compounds and to optimize the design of molecules with improved potency and desired properties. wikipedia.orgnih.gov QSAR models are built by establishing a correlation between a set of molecular descriptors (physicochemical properties or theoretical molecular descriptors) and the observed biological activity. wikipedia.org

For piperidine derivatives, QSAR studies have been successfully applied to predict their toxicity and cytotoxic activity. nih.govbrieflands.com For example, QSAR models were developed to predict the toxicity of 33 piperidine derivatives against the mosquito Aedes aegypti. nih.gov These models, using 2D topological descriptors, achieved high determination coefficients, indicating good predictive ability. nih.gov Similarly, a comparative QSAR investigation on a series of 3,5-bis(arylidene)-4-piperidones led to the development of predictive models for their cytotoxicity against various cancer cell lines. brieflands.com

The development of a QSAR model involves several steps, including the selection of a dataset of compounds with known activities, calculation of molecular descriptors, and the use of statistical methods like multilinear regression (MLR) or machine learning approaches to build the model. nih.govbrieflands.com The resulting models can identify the key molecular features that contribute to the biological activity. For instance, a QSAR study on piperine (B192125) analogs as efflux pump inhibitors revealed that the partial negative surface area and the molecular shadow are important for inhibitory activity. nih.gov

These models provide valuable guidelines for the design of new, potentially more active molecules. nih.govnih.gov By understanding the relationship between structure and activity, medicinal chemists can rationally design new derivatives of this compound with optimized pharmacological profiles.

Molecular Dynamics Simulations to Understand Dynamic Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique allows researchers to understand the dynamic interactions between a ligand and its target protein, providing insights that are not accessible through static methods like molecular docking. nih.gov MD simulations can confirm the stability of a ligand-protein complex and reveal the detailed conformational changes that occur upon binding. nih.gov

In the study of this compound and its derivatives, MD simulations can be employed to validate the binding poses predicted by molecular docking and to explore the stability of the ligand-protein complex under physiological conditions. nih.gov For example, a 50 ns MD simulation was performed on complexes of BACE-1 and γ-secretase with a promising ligand to confirm the stability of the interactions. nih.gov The analysis of the simulation trajectory can provide information on the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the protein and ligand, indicating the stability and flexibility of the complex. nih.gov

MD simulations can also be used to calculate the binding free energy of a ligand to its target, providing a more accurate estimation of binding affinity than docking scores alone. nih.gov The use of force fields like OPLS3e and thermostats and barostats to maintain constant temperature and pressure ensures that the simulation mimics physiological conditions. nih.gov By providing a dynamic view of the molecular interactions, MD simulations offer a deeper understanding of the mechanism of action of piperidine derivatives and can guide the rational design of new compounds with improved efficacy. semanticscholar.org

Applications in Drug Discovery and Chemical Biology Research

Utilization as Building Blocks and Intermediates in Pharmaceutical Synthesis

The 4-(piperidin-4-yl)butanamide structure and its precursors are frequently employed as key intermediates in the multi-step synthesis of more complex pharmaceutical agents. The piperidine (B6355638) heterocycle is one of the most common heterocyclic rings found in approved drugs, highlighting its importance in pharmaceutical development. dokumen.pub Synthetic chemists utilize the piperidine-4-carboxamide or related structures as a foundation for constructing diverse molecular architectures. clinmedkaz.org

For instance, ethyl piperidin-4-carboxylate, a direct precursor, serves as a starting material for creating various heterocyclic systems. One common synthetic pathway involves the conversion of the carboxylate to a carbohydrazide, which is then cyclized to form a 1,3,4-oxadiazole-2-thiol. researchgate.nettjpr.org This oxadiazole intermediate can be further elaborated by reacting it with N-aryl-2-bromoacetamides to produce a final series of compounds with potential biological activity. researchgate.nettjpr.org A similar strategy has been used to synthesize 1,3,4-oxadiazole (B1194373) derivatives as potential agents for treating Alzheimer's disease. tandfonline.com These synthetic routes demonstrate the utility of the piperidine core as a versatile scaffold for accessing a wide range of chemical diversity. ugent.be

Table 1: Synthetic Applications of Piperidine Intermediates

| Starting Material | Synthetic Steps | Final Product Class | Reference |

|---|---|---|---|

| Ethyl piperidin-4-carboxylate | 1. Sulfonylation2. Hydrazinolysis3. Cyclization with CS₂/KOH4. Alkylation with N-aryl-2-bromoacetamides | 5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(substituted)-2-acetamoyl]thio]}-1,3,4-oxadiazole derivatives | researchgate.nettjpr.org |

Development of Novel Therapeutic Agents

The this compound framework is a core component in the development of various novel therapeutic agents targeting a range of diseases, particularly cancer. nih.govnih.gov By modifying the piperidine nitrogen and the butanamide moiety, researchers have developed potent and selective inhibitors for several important biological targets.

Histone Deacetylase (HDAC) Inhibitors: A significant area of research has been the development of HDAC inhibitors, an important class of anti-cancer agents. nih.govnih.gov Scientists have designed and synthesized series of hydroxamic acid-based HDAC inhibitors incorporating a 4-piperidin-4-yl-triazole skeleton. nih.gov In these molecules, the piperidine acts as a central "capping group" scaffold. Several of these compounds displayed excellent inhibitory activity against histone deacetylases. nih.gov Specifically, compounds designated as MH1-18 and MH1-21 were found to be potent and selective inhibitors of histone deacetylase 6 (HDAC6), with IC₅₀ values in the low micromolar range. nih.gov Further studies showed that compound MH1-21 was particularly effective at suppressing the migration of MCF-7 breast cancer cells, suggesting its potential as an anti-metastatic agent. nih.gov

Antileukemic and Cell Cycle Inhibitors: In the search for new anticancer drugs, derivatives of {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone (B1245722) were synthesized to explore the therapeutic potential of the piperidine framework. nih.gov Among these, a compound with nitro and fluoro substitutions on a phenyl ring attached to the amide (compound 3a) showed significant antiproliferative activity against human leukemia cell lines (K562 and Reh) and was found to induce apoptosis. nih.gov

In another study, novel N-(piperidine-4-yl)benzamide derivatives were designed as potential cell cycle inhibitors. nih.gov One compound in this series, compound 47, demonstrated potent activity against HepG2 liver cancer cells with an IC₅₀ value of 0.25 μM. nih.gov Mechanistic studies revealed that this compound induces cell cycle arrest through a p53/p21-dependent pathway. nih.gov

Table 2: Therapeutic Agents Derived from the this compound Scaffold

| Therapeutic Class | Target/Mechanism | Example Compound(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| HDAC Inhibitors | Histone Deacetylase 6 (HDAC6) | MH1-18, MH1-21 | Selective inhibition of HDAC6; MH1-21 suppresses cancer cell migration. | nih.gov |

| Antileukemic Agents | Induction of Apoptosis | Compound 3a | Potent antiproliferative activity against K562 and Reh leukemia cells. | nih.gov |

Lead Compound Identification and Optimization

Lead optimization is a crucial step in drug discovery where an initial "hit" compound with promising activity is chemically modified to improve its potency, selectivity, and pharmacokinetic properties, transforming it into a viable drug candidate. patsnap.compreprints.org The this compound scaffold serves as an excellent starting point for such optimization campaigns due to its synthetic tractability and the ability to systematically modify different parts of the molecule. nih.gov

A key strategy in lead optimization involves exploring the structure-activity relationship (SAR) by making targeted modifications to the lead compound. patsnap.com For piperidine-based structures, this often involves altering substituents on the piperidine nitrogen, which can significantly impact target binding and properties. nih.gov For example, in the development of HDAC inhibitors, researchers systematically varied the linker length and the capping group connected to the piperidine nitrogen. nih.govresearchgate.net A study focusing on compounds with a sulfonyl group on the piperidine nitrogen identified a new series of submicromolar inhibitors with antiproliferative activity on HCT-116 colon carcinoma cells. nih.gov

Another example can be seen in the optimization of a 4-aminopiperidine (B84694) scaffold for inhibiting the assembly of the Hepatitis C Virus (HCV). nih.gov Starting from an initial hit, a medicinal chemistry campaign systematically explored different functional groups on the piperidine and connected aryl rings. This led to the identification of derivatives with increased potency against HCV, reduced toxicity, and improved metabolic properties. nih.gov Similarly, in the design of dipeptidyl peptidase IV (DPP IV) inhibitors for diabetes, the piperidine ring system was explored as a replacement for other heterocyclic systems to study the effect on binding affinity and inhibitory activity. oatext.com

Table 3: Lead Optimization of Piperidine-Based Compounds

| Lead Scaffold | Target | Optimization Strategy | Outcome | Reference |

|---|---|---|---|---|

| 4-Alkylpiperidine hydroxamic acids | Histone Deacetylases (HDACs) | SAR study of sulfonyl groups on piperidine nitrogen. | Identification of new submicromolar inhibitors with antiproliferative activity. | nih.gov |

| 4-Aminopiperidine | Hepatitis C Virus (HCV) Assembly | Systematic exploration of functionality in linker and aryl rings. | Derivatives with increased potency, reduced toxicity, and improved ADME properties. | nih.gov |

Tool Compounds for Investigating Biological Mechanisms

Tool compounds are essential reagents in chemical biology and pharmacology, used to probe the function of biological targets like enzymes and receptors within cellular or in vivo systems. smolecule.com Selective and potent inhibitors based on the this compound scaffold can serve as valuable tool compounds to investigate complex biological pathways.

For instance, the development of highly selective inhibitors for specific enzyme isoforms allows researchers to dissect the unique roles of those isoforms. The selective HDAC6 inhibitors derived from the 4-piperidin-4-yl-triazole skeleton are prime examples. nih.gov These compounds can be used to study the specific functions of HDAC6 in cellular processes, such as cell migration and protein trafficking, distinguishing its role from other closely related HDAC isoforms. nih.gov

Derivatives of this scaffold have also been instrumental in the study of poly (ADP-ribose) polymerase (PARP) inhibitors. nih.gov PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy. nih.govmdpi.commdpi.com The development of next-generation PARP inhibitors with high selectivity for PARP1 over PARP2 was driven by the hypothesis that PARP1 is primarily responsible for the desired synthetic lethality effect in cancer cells, while PARP2 inhibition may contribute to toxicity. nih.gov Potent and selective PARP1 inhibitors, some of which contain piperidine moieties, are critical tool compounds for validating this hypothesis and investigating the distinct biological roles of PARP1 and PARP2 in DNA damage response and cancer cell survival. nih.govpharmacytimes.com

Intellectual Property and Academic Patent Landscape

Strategies for Patenting Research Discoveries Involving Novel Butanamide-Piperidine Structures

The patenting of novel chemical entities like butanamide-piperidine structures is a critical step in the translation of research discoveries into therapeutic applications. The overarching strategy involves securing intellectual property rights not just for a single molecule, but for a class of related compounds, their synthesis, and their use in treating specific diseases.

A primary strategy is the use of a "Markush" claim in a patent application. This allows an applicant to claim a group of structurally related compounds without having to synthesize and test every single one. For a novel butanamide-piperidine structure, a patent might claim a core scaffold and then define various possible substituents at different positions on the piperidine (B6355638) and butanamide moieties. This approach provides broad protection against competitors developing similar compounds.

Furthermore, patent applications for new chemical entities are often filed early in the drug discovery process, sometimes even before extensive biological data is available. This is a strategic move to establish an early priority date. The initial application might be followed by subsequent filings with more detailed data as research progresses.

Another key strategy involves patenting novel methods of synthesis. If a new, more efficient, or stereoselective method for producing butanamide-piperidine structures is developed, this process itself can be patented. This can provide a competitive advantage even if the final compound is already known but was previously difficult to produce.

Analysis of University-Owned Patents in this Compound Class

Universities are significant contributors to the patent landscape for novel therapeutic compounds, including those in the piperidine class. Academic research often lays the groundwork for new drug discoveries, and universities are increasingly savvy (B1206873) about protecting this intellectual property.

An analysis of university-owned patents in the broader class of piperidine derivatives reveals a focus on compounds with potential therapeutic applications in areas such as neurodegenerative diseases, cancer, and infectious diseases. For instance, a review of patenting activities shows that academic institutions are actively involved in the discovery of novel kinase inhibitors, many of which feature heterocyclic cores like piperidine.